(1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride, cis
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Overview
Description
(1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride, cis is a chiral amine compound characterized by a cyclobutane ring substituted with a tert-butyl group and an amine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride, cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to the active site, altering enzyme conformation, and preventing substrate access.
Comparison with Similar Compounds
(1s,3s)-3-tert-butylcyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1s,3s)-3-tert-butylcyclobutan-1-carboxylic acid: Contains a carboxyl group instead of an amine.
(1s,3s)-3-tert-butylcyclobutan-1-methylamine: Similar structure with a methylamine group.
Uniqueness: (1s,3s)-3-tert-butylcyclobutan-1-amine hydrochloride, cis is unique due to its specific combination of a tert-butyl group and an amine group on a cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2728727-38-4 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
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